![molecular formula C18H17ClN4O4 B213892 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213892.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the production of inflammatory cytokines and the degradation of extracellular matrix, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the research application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its ability to selectively target certain enzymes involved in specific biological pathways. Additionally, its synthetic method is relatively straightforward, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential use in certain research applications.
Future Directions
There are numerous future directions for research involving this compound. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbaldehyde with 4-methyl-3-nitrobenzoic acid in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with furan-2-carboxylic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final compound.
Scientific Research Applications
This compound has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
properties
Product Name |
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
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Molecular Formula |
C18H17ClN4O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-5-13(8-15(10)23(25)26)20-18(24)16-7-6-14(27-16)9-22-12(3)17(19)11(2)21-22/h4-8H,9H2,1-3H3,(H,20,24) |
InChI Key |
RYCHNSBALFLEDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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